2,3,6-Trifluorobenzenesulfonamide
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Overview
Description
2,3,6-Trifluorobenzenesulfonamide is an organic compound with the molecular formula C6H4F3NO2S and a molecular weight of 211.16 g/mol . This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,3,6-trifluorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production of 2,3,6-Trifluorobenzenesulfonamide may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2,3,6-Trifluorobenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,6-Trifluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability, contributing to its overall biological effects .
Comparison with Similar Compounds
- 2,5-Difluorobenzenesulfonamide
- 2,3,4-Trifluorobenzenesulfonamide
- 2,6-Difluorobenzenesulfonamide
Comparison: Compared to these similar compounds, 2,3,6-Trifluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2,3,6-trifluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-3-1-2-4(8)6(5(3)9)13(10,11)12/h1-2H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAITQGEDDYCMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)S(=O)(=O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593635 |
Source
|
Record name | 2,3,6-Trifluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204574-42-4 |
Source
|
Record name | 2,3,6-Trifluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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